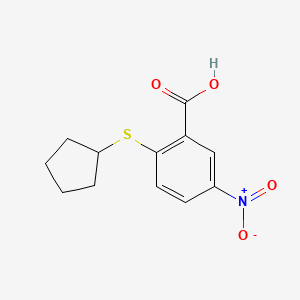

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c14-12(15)10-7-8(13(16)17)5-6-11(10)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROZTJFPECGGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core . As the drug discovery and development landscape increasingly emphasizes the importance of a molecule's intrinsic characteristics, a thorough understanding of properties such as solubility, lipophilicity, and ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document serves as a vital resource for scientists, offering not only a compilation of key data but also the underlying scientific principles and validated experimental protocols for their determination. By integrating theoretical insights with practical methodologies, this guide aims to empower researchers to make informed decisions in the optimization of lead compounds and the selection of viable drug candidates.[4][5][6]

The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

The journey of a drug candidate from initial screening to clinical approval is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.[3][5] The physicochemical properties of a molecule are the foundational determinants of its behavior within a biological system.[4][7] Key parameters such as lipophilicity, solubility, and the acid dissociation constant (pKa) govern a compound's ability to be absorbed, permeate membranes, distribute to target tissues, and be cleared from the body.[1][8][9] Consequently, the early and accurate characterization of these properties is not merely a data collection exercise but a critical step in mitigating developmental risks and rationally designing molecules with a higher probability of success.[5][10]

Chemical Identity of this compound

A precise understanding of the molecule's structure and fundamental identifiers is the starting point for any detailed physicochemical investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [11] |

| CAS Number | 1282254-35-6 | [11][12] |

| Molecular Formula | C₁₂H₁₃NO₄S | [11][13] |

| Molecular Weight | 267.30 g/mol | [11][12] |

| Canonical SMILES | O=C(O)C1=CC([O-])=CC=C1SC1CCCC1 | [11] |

| InChI Key | IROZTJFPECGGGS-UHFFFAOYSA-N | [11][13] |

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key . These values are crucial for initial computational modeling and for guiding experimental design.

| Property | Value | Implication in Drug Development |

| Molecular Weight | 267.30 g/mol [11][12] | Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.[14] |

| Predicted XlogP | 3.2 - 3.35 | Indicates significant lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and potential for non-specific binding.[11][13] |

| Hydrogen Bond Donors | 1 | Low number of donors is generally favorable for membrane permeability.[3] |

| Hydrogen Bond Acceptors | 5 | A moderate number of acceptors can contribute to solubility and target binding.[3] |

| Predicted pKa | ~2-4 (for carboxylic acid) | The presence of a carboxylic acid group indicates that the molecule's charge and properties will be highly pH-dependent.[15][16] |

In-Depth Analysis of Key Physicochemical Parameters

A deeper understanding of the interplay between a molecule's properties and its biological fate is essential.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH is more relevant.

-

Expertise & Experience: The predicted LogP of ~3.3 suggests that this compound is quite lipophilic.[11] This is favorable for crossing lipid membranes, a prerequisite for oral absorption and reaching intracellular targets.[17] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[8] The carboxylic acid moiety means that at physiological pH (7.4), the molecule will be predominantly ionized (deprotonated), which will significantly lower its effective lipophilicity (LogD < LogP). This pH-dependent lipophilicity is a key consideration for its absorption profile throughout the gastrointestinal tract.

Aqueous Solubility

Solubility is the measure of a compound's ability to dissolve in a solvent, and for drug development, aqueous solubility is paramount for systemic exposure.[7]

-

Expertise & Experience: Given the compound's lipophilic nature and crystalline structure (as a solid), its intrinsic aqueous solubility is expected to be low. The presence of the carboxylic acid group, however, allows for a significant increase in solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt.[18][19] This is a classic strategy employed in drug formulation. Early determination of the pH-solubility profile is crucial for developing appropriate formulations for in vivo studies.[9]

Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a carboxylic acid, it dictates the extent of deprotonation at a given pH.

-

Expertise & Experience: The pKa of the carboxylic acid group is the most influential factor on the compound's overall physicochemical profile. It directly impacts both solubility and lipophilicity (LogD). The electron-withdrawing nitro group on the benzoic acid ring is expected to lower the pKa compared to benzoic acid itself, making it a stronger acid.[16] An accurate pKa value is essential for predicting the compound's charge state in different biological compartments (e.g., stomach vs. intestine), which in turn governs its absorption and distribution.[4]

Caption: Interplay of physicochemical properties and ADME processes.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a robust framework for the experimental determination of the key .

Protocol: Aqueous Solubility Determination (pH-Dependent)

This protocol determines the solubility of the compound at various pH values, providing a critical pH-solubility profile.

-

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer solution. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.

-

Caption: Experimental workflow for pH-dependent solubility determination.

Protocol: Lipophilicity Determination (LogD by Shake-Flask Method)

The shake-flask method is the gold standard for determining LogP and LogD values.[21][22]

-

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other.[23]

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[24]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using HPLC-UV.[20]

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[23]

-

Caption: Experimental workflow for LogD determination by the shake-flask method.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[25][26]

-

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[27]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture if solubility is low. An ionic strength adjuster (e.g., KCl) is typically added.[27]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH ~2.0) using a standardized HCl solution.

-

Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.[27]

-

Data Collection: Continue the titration until the pH reaches the basic side (e.g., pH ~12).

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[25] This point corresponds to the inflection point of the curve.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The , particularly its significant lipophilicity and pH-dependent solubility and charge state, define its potential as a drug candidate. The data and protocols presented in this guide provide a robust framework for its characterization. A comprehensive understanding and experimental validation of these parameters are indispensable for guiding medicinal chemistry efforts, designing effective formulation strategies, and ultimately increasing the probability of advancing a successful therapeutic agent. Early and diligent physicochemical profiling is a cornerstone of modern, efficient drug discovery.[8][9]

References

- This compound - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f646986/2-cyclopentylsulfanyl-5-nitrobenzoic-acid]

- Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. [URL: https://library.fiveable.me/chemistry/medicinal-chemistry/physicochemical-properties/study-guide/v-zB68qY0O3zzA8Kq9e9]

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19). [URL: https://www.ijpbs.net/cms/php/upload/2638_pdf.pdf]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17371194/]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06). [URL: https://www.ddw-online.com/balancing-act-optimizing-physicochemical-properties-for-successful-drug-discovery-139091-202403/]

- ADME Properties and Their Dependence on Physicochemical Properties - ResearchGate. [URL: https://www.researchgate.net/publication/289531201_ADME_Properties_and_Their_Dependence_on_Physicochemical_Properties]

- Physicochemical Property Study - WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.com/solutions/in-vitro-dmpk/physicochemical-property-study/]

- 1282254-35-6|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1282254-35-6.html]

- Early ADME And Physical-Chemistry Properties - SpiroChem. [URL: https://spirochem.com/early-adme-and-physical-chemistry-properties/]

- Characterization of Physicochemical Properties - Pace Analytical. [URL: https://www.pacelabs.

- In Vitro ADME & Physicochemical Profiling - Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-adme-physicochemical-profiling]

- Characterize the physicochemical parameters early - Admescope. (2022-05-11). [URL: https://www.admescope.com/news-and-views/blog/characterize-the-physicochemical-parameters-early]

- Physicochemical Parameters Affecting the ADMET of Drugs - PharmiWeb.com. (2023-10-26). [URL: https://www.pharmiweb.com/press-release/2023-10-26/physicochemical-parameters-affecting-the-admet-of-drugs]

- LogP / LogD shake-flask method - Protocols.io. (2024-09-23). [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw5b1zgk5/v1]

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. (2024-07-22). [URL: https://pubmed.ncbi.nlm.nih.gov/39309358/]

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26456795/]

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [URL: https://www.mc.maricopa.edu/~seasholt/chm236/236lab/4i.pdf]

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11411612/]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.sccollege.edu/Faculty/RHeidner/Documents/Chem%20210/Labs/Experiment%201%20-%20Solubility.pdf]

- Experiment 2 # Solubility 13 - Bellevue College. [URL: https://www.bellevuecollege.edu/wp-content/uploads/sites/144/2014/09/expt_2_solubility.pdf]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). [URL: https://www.jove.com/t/58607/a-new-straightforward-method-for-lipophilicity-logp-measurement]

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://www.creative-bioarray.

- Shake Flask logK - Lokey Lab Protocols. (2017-03-06). [URL: https://lokey.chemistry.ucsc.edu/protocols/small_molecule/shake_flask.html]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [URL: https://www.sccollege.edu/Faculty/RHeidner/Documents/Chem%20210/Labs/Experiment%202%20-%20Solubility.pdf]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.deanza.edu/faculty/heidnerrebecca/Chem12B/Expt%201%20Solubility%20of%20Organic%20Compounds.pdf]

- Using atomic charges to describe the pKa of carboxylic acids - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754242d2bf8744214a11f]

- Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds - YouTube. (2023-08-16). [URL: https://www.youtube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.ivc.edu/sites/default/files/2021-08/anal_0727_handout_qual_analysis.pdf]

- (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [URL: https://www.researchgate.net/publication/384260908_LogP_LogD_shake-flask_method_v1]

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (2025-08-10). [URL: https://www.researchgate.

- This compound (C12H13NO4S) - PubChemLite. [URL: https://pubchemlite.org/compound/2-cyclopentylsulfanyl-5-nitrobenzoic_acid]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-Appendix-A.pdf]

- 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123648]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC154690050]

- 2-Nitrobenzoic acid CAS#: 552-16-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710433.htm]

- Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid - PrepChem.com. [URL: http://www.prepchem.com/synthesis-of-5-hydroxy-2-nitrobenzoic-acid/]

- Synthesis of 2-nitrobenzoic acid - PrepChem.com. [URL: http://www.prepchem.com/synthesis-of-2-nitrobenzoic-acid/]

- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitrobenzoic-acid]

- EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation - Google Patents. [URL: https://patents.google.

- The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide - Benchchem. [URL: https://www.benchchem.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]

- 6. pacelabs.com [pacelabs.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. admescope.com [admescope.com]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 1282254-35-6|this compound|BLD Pharm [bldpharm.com]

- 13. PubChemLite - this compound (C12H13NO4S) [pubchemlite.lcsb.uni.lu]

- 14. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]

- 17. pharmiweb.com [pharmiweb.com]

- 18. bellevuecollege.edu [bellevuecollege.edu]

- 19. chem.ws [chem.ws]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. web.williams.edu [web.williams.edu]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. creative-bioarray.com [creative-bioarray.com]

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid CAS 1282254-35-6

An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS 1282254-35-6)

Introduction: Scrutinizing a Novel Chemical Entity

This compound is a unique molecule that, despite its commercial availability, remains largely unexplored in published scientific literature. Its chemical structure, featuring a nitro-substituted benzoic acid core functionalized with a cyclopentyl thioether, presents a compelling scaffold for investigation in medicinal chemistry and materials science. The presence of three distinct functional domains—a carboxylic acid handle, an electron-deficient aromatic ring, and a lipophilic thioether moiety—offers a versatile platform for chemical modification and targeted biological screening.

This guide serves as a foundational document for researchers initiating work with this compound. In the absence of specific literature, we will apply first-principle chemical knowledge to provide a comprehensive overview of its predicted properties, a robust and reasoned protocol for its synthesis and characterization, and a forward-looking perspective on its potential applications. Our objective is to equip scientists with the necessary theoretical and practical framework to confidently and efficiently explore the potential of this molecule.

Section 1: Molecular Deconstruction and Physicochemical Profile

The chemical architecture of this compound dictates its reactivity and potential utility. A thorough understanding of its constituent parts is crucial for designing synthetic strategies and predicting its behavior in chemical and biological systems.

-

Benzoic Acid Core: The carboxylic acid group (pKa predicted to be around 3.5-4.0) provides a primary site for forming salts to enhance solubility or for derivatization into esters, amides, or other functional groups, making it a key handle for library synthesis or pro-drug strategies.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the benzene ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SₙAr), a key reaction for its synthesis. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic vector for significant structural diversification.

-

Cyclopentylsulfanyl Group (-S-C₅H₉): This thioether moiety introduces several important features. The sulfur atom can act as a hydrogen bond acceptor and is a potential site for metabolism (oxidation to sulfoxide or sulfone). The cyclopentyl ring adds a defined, non-planar lipophilic character, which can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties.

A summary of its predicted and known physicochemical properties is presented below.

| Property | Value | Source/Method |

| CAS Number | 1282254-35-6 | - |

| Molecular Formula | C₁₂H₁₃NO₄S | - |

| Molecular Weight | 267.30 g/mol | Calculated |

| Predicted logP | 3.1 - 3.5 | Cheminformatics |

| Predicted pKa (Acidic) | 3.6 ± 0.2 | Chemical Prediction |

| Predicted Solubility | Low in water; Soluble in organic solvents | Chemical Principles |

| Appearance | Likely a pale yellow to white solid | General Observation |

Section 2: Proposed Synthesis and Purification Protocol

The most chemically plausible route to synthesize this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the activation provided by the nitro group for the displacement of a leaving group by a suitable nucleophile.

Retrosynthetic Analysis

The logical disconnection points are the C-S bond and the C-Cl bond of a precursor, leading back to commercially available starting materials.

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthesis Workflow

This protocol describes the synthesis of this compound from 2-chloro-5-nitrobenzoic acid and cyclopentanethiol.

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the predicted biological activities of the novel chemical entity, 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structural motifs—a nitrobenzoic acid core and a cyclopentylsulfanyl substituent—suggest a strong potential for significant pharmacological effects. By drawing parallels with structurally related compounds, this document outlines the scientific rationale for investigating its antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, potential mechanisms of action, and data interpretation frameworks are provided to empower researchers to explore the therapeutic promise of this compound.

Introduction: Deconstructing this compound

This compound is an aromatic carboxylic acid featuring two key functional groups that are well-represented in pharmacologically active molecules. Understanding the contribution of each component is crucial for predicting its biological profile.

-

The Nitrobenzoic Acid Scaffold: Nitroaromatic compounds, including nitrobenzoic acids, have a long history in medicinal chemistry.[1] The nitro group is a versatile pharmacophore known to be a precursor for bioreductive activation within cells, leading to a range of biological effects.[1] The position of the nitro group on the benzoic acid ring significantly influences the molecule's activity.

-

The Cyclopentylsulfanyl Group: The introduction of a sulfur-containing alkyl group, in this case, cyclopentylsulfanyl, can modulate the lipophilicity and steric properties of the parent molecule. Sulfur-containing compounds are known to possess a wide array of biological activities, including anti-inflammatory and antioxidant effects.[2] Furthermore, cyclopentenone structures, which share a five-membered ring system, have been shown to inhibit inflammatory pathways.[3][4]

This guide will explore the synergistic potential of these two moieties, proposing a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.

Predicted Antimicrobial Activity: A Molecule Primed for Microbial Targeting

The presence of the nitro group on the benzoic acid ring is a strong indicator of potential antimicrobial activity.[5] Many nitroaromatic compounds exert their effects through intracellular reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can damage microbial DNA and proteins.[1]

Proposed Mechanism of Antimicrobial Action

The antimicrobial action is hypothesized to occur via a multi-step process within the microbial cell:

-

Cellular Uptake: The compound's lipophilicity, enhanced by the cyclopentylsulfanyl group, may facilitate its passage across the microbial cell membrane.

-

Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, nitroreductase enzymes are expected to reduce the nitro group.

-

Generation of Reactive Species: This reduction process generates cytotoxic intermediates.

-

Macromolecular Damage: These reactive species can then covalently modify and damage essential macromolecules like DNA, leading to inhibition of replication and cell death.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Summary

| Bacterial Strain | Predicted MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 - 64 |

| Escherichia coli (Gram-negative) | 32 - 128 |

| Pseudomonas aeruginosa (Gram-negative) | >128 |

Potential Anti-inflammatory Effects: Targeting Key Inflammatory Pathways

The cyclopentyl moiety and the sulfur atom in the test compound suggest a potential for anti-inflammatory activity.[2] Cyclopentenone-containing molecules are known to modulate inflammatory signaling pathways, such as NF-κB.[3]

Proposed Mechanism of Anti-inflammatory Action

A plausible mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

-

Inhibition of IκBα Degradation: The compound may prevent the degradation of IκBα, the inhibitory protein of NF-κB.

-

Prevention of NF-κB Translocation: By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked.

-

Downregulation of Pro-inflammatory Genes: This prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.

Caption: Proposed inhibition of the NF-κB pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol uses the Griess assay to quantify the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

LPS from E. coli

-

Griess Reagent

-

This compound

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell supernatant and mix with Griess reagent.

-

Quantification: Measure the absorbance at 540 nm and calculate the nitrite concentration, which is indicative of NO production.

Hypothetical Data Summary

| Compound Concentration (µM) | NO Production (% of Control) |

| 0 (LPS only) | 100% |

| 1 | 85% |

| 10 | 50% |

| 50 | 20% |

Predicted Cytotoxic and Pro-Apoptotic Activity

Some cyclopentenone and cyclopentenedione derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential for anticancer activity.[6][7] The cytotoxic potential of this compound warrants investigation.

Proposed Mechanism of Pro-Apoptotic Action

The compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

-

Induction of Mitochondrial Stress: The compound could disrupt mitochondrial function, leading to the release of cytochrome c.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological changes of apoptosis.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Foreword: Unraveling the Therapeutic Potential of a Novel Nitrobenzoic Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a journey into the intricate world of molecular interactions. This guide delves into the core mechanism of action of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid, a compound of interest due to its structural similarities to known pharmacologically active agents. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally related compounds to propose a primary mechanism and provide a comprehensive framework for its investigation. Our focus will be on the most plausible hypothesis: the inhibition of cyclooxygenase (COX) enzymes, a pathway central to inflammation and pain. This guide is designed to be a technical resource, offering not just a description of the mechanism but also the experimental methodologies required to validate it.

Proposed Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The chemical architecture of this compound strongly suggests its potential as a modulator of the cyclooxygenase (COX) pathway. This hypothesis is built upon the well-established activity of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates, which are derivatives of N-phenylanthranilic acid, a close structural relative of nitrobenzoic acid derivatives. The primary mechanism of action for these NSAIDs is the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The presence of the nitro group on the benzoic acid ring is a key feature. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially impacting its interaction with the active site of COX enzymes.[1]

The Cyclooxygenase (COX) Signaling Pathway and its Inhibition

The COX signaling pathway is a critical cascade in the inflammatory response. When cells are damaged, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the first committed step in the synthesis of prostaglandins. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in housekeeping functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.

By inhibiting COX enzymes, this compound would likely reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Caption: The Cyclooxygenase (COX) Signaling Pathway and its proposed inhibition by this compound.

The Role of the Cyclopentylsulfanyl Moiety: A Structural Advantage?

A key distinguishing feature of the subject molecule is the 2-cyclopentylsulfanyl group. While the nitrobenzoic acid core provides the foundational pharmacophore for COX inhibition, the cyclopentylsulfanyl moiety likely plays a crucial role in enhancing potency, selectivity, and pharmacokinetic properties.

The incorporation of cyclic fragments, such as cyclopentyl or cyclopropyl groups, into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability and reduce off-target effects.[2][3][4] The cyclopentyl group is hydrophobic and can engage in favorable van der Waals interactions within the hydrophobic channel of the COX active site. This could lead to a tighter binding affinity compared to compounds lacking this feature. For instance, in the development of CCR5 antagonists, replacing a cyclobutyl with a cyclopentyl group led to a significant increase in antiviral activity.[5]

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of COX inhibition, a series of in vitro and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for these key experiments.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The activity of COX enzymes is determined by measuring the rate of oxygen consumption during the conversion of arachidonic acid to PGG2. An inhibitor will reduce this rate.

Protocol:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

-

Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., phenol).

-

Reaction Initiation: In a temperature-controlled oxygen electrode chamber, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Substrate Addition: After a pre-incubation period, initiate the reaction by adding a saturating concentration of arachidonic acid.

-

Data Acquisition: Monitor the rate of oxygen consumption using the oxygen electrode.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

| Ibuprofen (Control) | 1.2 | 2.5 | 0.48 |

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay assesses the ability of the compound to inhibit prostaglandin production in a cellular context.

Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in cells like macrophages. An effective inhibitor will reduce the amount of PGE2 released into the cell culture medium.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

LPS Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Caption: Experimental workflow for validating the COX-inhibitory activity of this compound.

Alternative Hypotheses and Future Directions

While COX inhibition is the most probable mechanism of action, it is prudent for a thorough scientific investigation to consider other possibilities.

-

Fatty Acid Synthase (FASN) Inhibition: Some compounds with lipophilic moieties have been shown to inhibit FASN, an enzyme overexpressed in certain cancer cells.[6][7][8][9] The cyclopentylsulfanyl group could potentially interact with the binding sites of FASN. Further studies, such as FASN activity assays, would be necessary to explore this hypothesis.

-

Antibacterial Activity: Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated antibacterial properties.[10] It is conceivable that this compound may also possess antimicrobial activity, which would warrant investigation through minimum inhibitory concentration (MIC) assays against a panel of bacterial strains.

Conclusion

This technical guide has outlined a robust, evidence-based hypothesis for the mechanism of action of this compound, centering on the inhibition of COX enzymes. The structural rationale, supported by literature on related nitrobenzoic acid derivatives and the role of cyclic moieties in drug design, provides a strong foundation for this proposed mechanism. The detailed experimental protocols herein offer a clear path for researchers to validate this hypothesis and quantify the compound's potency and selectivity. As with any novel compound, the journey from hypothesis to a full understanding of its biological activity requires rigorous and multifaceted experimental exploration. The framework presented in this guide is intended to be a valuable resource for scientists and drug development professionals embarking on this exciting endeavor.

References

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Quora. [Link]

-

Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. PubMed. [Link]

-

New synthetic inhibitors of fatty acid synthase with anticancer activity. PubMed. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

NITROBENZOIC ACID. Ataman Kimya. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

CCR5 receptor antagonist. Wikipedia. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. PLOS ONE. [Link]

-

New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity. ResearchGate. [Link]

-

Inhibitory effects of garcinone E on fatty acid synthase. RSC Publishing. [Link]

-

Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

-

Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. PubMed. [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

-

Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers. [Link]

-

Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. New synthetic inhibitors of fatty acid synthase with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid: A Roadmap for Drug Discovery

This guide provides a comprehensive technical overview of the synthetic pathways, potential biological activities, and strategic evaluation of derivatives based on the 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid core. In the absence of direct literature on this specific scaffold, this document leverages established principles of medicinal chemistry and draws parallels from structurally related compounds to offer a predictive framework for researchers, scientists, and drug development professionals. The insights herein are designed to illuminate the untapped potential of this chemical series and to provide a robust starting point for novel therapeutic agent discovery.

The Core Moiety: this compound - A Profile

The parent compound, this compound, presents a unique combination of structural features ripe for exploration in drug discovery. The benzoic acid core is a well-established pharmacophore present in numerous biologically active molecules, with the carboxylic acid group often serving as a key interaction point with biological targets through hydrogen bonding.[1] The substituents on the aromatic ring significantly modulate the molecule's physicochemical properties and, consequently, its biological activity.

Key Structural Features and Their Implications:

-

Cyclopentylsulfanyl Group: This lipophilic group at the 2-position is expected to enhance membrane permeability and may engage in hydrophobic interactions within protein binding pockets. Its bulk can also influence the orientation of the molecule within a target site.

-

Nitro Group: The electron-withdrawing nitro group at the 5-position is a common feature in many antimicrobial and anticancer agents.[2][3] It is known that the biological activity of nitroaromatic compounds is often a result of the bioreduction of the nitro group, leading to the formation of reactive radical species that can induce cellular damage in target organisms or cells.[4]

-

Carboxylic Acid: This functional group provides a primary point for ionic interactions and hydrogen bonding. It is also a versatile handle for the synthesis of a wide array of derivatives, including esters and amides.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄S | - |

| Molecular Weight | 267.30 g/mol | - |

| XlogP | ~3.2 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

Strategic Derivatization: Unlocking Therapeutic Potential

The true potential of the this compound scaffold lies in its derivatization. By systematically modifying the core structure, it is possible to fine-tune its properties to achieve desired therapeutic effects. The following sections outline proposed synthetic strategies for key classes of derivatives.

Amide Derivatives: Modulating Interactions and Bioavailability

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can probe the chemical space of a biological target. The synthesis of amide derivatives of this compound can be readily achieved through standard coupling reactions.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

-

Acid Chloride Formation: To a solution of this compound (1 eq.) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent. Cool the solution to 0°C.

-

Slowly add the freshly prepared acid chloride solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Ester Derivatives: Enhancing Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid can increase the lipophilicity of the parent compound, potentially improving cell membrane permeability. Ester derivatives can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of ester derivatives.

Experimental Protocol: General Procedure for Fischer Esterification

-

Reaction Setup: Dissolve this compound (1 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

-

Heating: Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the structural features of the core molecule and the known activities of related compounds, derivatives of this compound are predicted to exhibit a range of biological activities.

Antimicrobial Potential

The presence of the nitro group is a strong indicator of potential antimicrobial activity.[2][3] Nitroaromatic compounds are known to be effective against a variety of bacteria and protozoa.[4] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.[5]

Inferred SAR for Antimicrobial Activity:

-

Amide and Ester Modifications: Derivatization of the carboxylic acid to amides and esters can modulate the compound's solubility and cell permeability, which can significantly impact antimicrobial potency. Introducing basic amine functionalities in the amide side chain could enhance activity against certain bacteria.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amino group may alter the spectrum of activity or, in some cases, increase potency against specific targets.

Anticancer Potential

Nitroaromatic compounds have also been investigated as anticancer agents.[6] Their mechanism can involve bioreductive activation in the hypoxic environment of solid tumors, leading to selective cytotoxicity.

Inferred SAR for Anticancer Activity:

-

Lipophilicity: The cyclopentylsulfanyl group contributes to the overall lipophilicity of the molecule, which can be crucial for crossing cell membranes and reaching intracellular targets.

-

Substituents on Amide/Ester Moiety: The nature of the R group in amide or ester derivatives can be varied to explore interactions with specific enzymatic pockets or to introduce functionalities that target cancer cells. For instance, incorporating moieties known to interact with specific cancer-related proteins could lead to targeted therapies.

Proposed In Vitro Screening Protocols

The following are detailed, step-by-step protocols for the initial in vitro evaluation of the synthesized derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of pathogenic bacteria.[7]

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for MIC determination.

Detailed Steps:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay:

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Steps:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a predictive roadmap for the synthesis and evaluation of its derivatives, grounded in established principles of medicinal chemistry and structure-activity relationships of analogous compounds. The proposed synthetic routes are robust and versatile, allowing for the creation of a diverse library of amide and ester derivatives. The predicted biological activities, particularly in the antimicrobial and anticancer arenas, warrant further investigation. The detailed experimental protocols provide a clear framework for the initial in vitro screening of these novel compounds. Future work should focus on the synthesis and characterization of the proposed derivatives, followed by systematic biological evaluation to validate the hypotheses presented in this guide. The exploration of this chemical space could lead to the identification of new lead compounds with significant therapeutic potential.

References

-

Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

-

ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. [Link]

-

Zhang, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1346. [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

-

Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]

-

Toro, N. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3820. [Link]

-

Lima, E. B. C., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1515-1545. [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

-

Kagechika, H., et al. (2001). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 11(13), 1771-1774. [Link]

- Google Patents. (n.d.).

-

Podlesek, Z., et al. (2021). Developing novel antimicrobials by combining cancer chemotherapeutics with bacterial DNA repair inhibitors. PLoS Pathogens, 17(10), e1009999. [Link]

-

Shkoor, M., et al. (2011). Synthesis of 2-Hydroxy-5-Arylselanyl-Benzoates by [3+3] Cyclocondensation of 1,3-Bis(Silyloxy)-1,3-Butadienes with 2-Arylseleno-3-Silyloxy-Alk-2-en-1-Ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1997-2005. [Link]

- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.

-

Sarker, D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20332. [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(cyclopentylsulfanyl)-5-nitrobenzoic acid, a nitroaromatic compound with potential applications in drug discovery and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and related compounds to offer a robust guide for researchers, scientists, and drug development professionals. We will delve into a validated synthetic approach, detailed characterization methodologies, and an expert analysis of its potential biological significance based on its key structural motifs.

Introduction and Molecular Overview

This compound (CAS No. 1282254-35-6) is an organic compound featuring a benzoic acid backbone substituted with a nitro group and a cyclopentylsulfanyl (a thioether) group.[1][2] The strategic placement of these functional groups suggests a molecule designed with specific electronic and steric properties that could be of interest in medicinal chemistry and materials science.

The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[3] This electronic feature is crucial for its synthesis via nucleophilic aromatic substitution and is also a key determinant of its potential biological activity.[4] The thioether linkage provides a flexible yet stable connection to a lipophilic cyclopentyl ring, which can play a role in molecular recognition and pharmacokinetic properties.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1282254-35-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₄S | [1][2] |

| Molecular Weight | 267.30 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(O)C1=CC([O-])=CC=C1SC2CCCC2 | [1] |

| Predicted XlogP | 3.2 | [6] |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the activation of the aromatic ring by the electron-withdrawing nitro group positioned para to the leaving group (a halogen).[7][8]

The synthesis commences with the readily available starting material, 2-chloro-5-nitrobenzoic acid, which is reacted with cyclopentanethiol in the presence of a base.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-nitrobenzoic acid (1.0 eq)

-

Cyclopentanethiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid and potassium carbonate.

-

Add anhydrous DMF (or DMAc) to the flask and stir the suspension.

-

Slowly add cyclopentanethiol to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 1 M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Mechanism of Reaction: The SNAr Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.[9]

-

Nucleophilic Attack: The thiolate anion, formed in situ by the deprotonation of cyclopentanethiol by the base, acts as a potent nucleophile.[10] It attacks the carbon atom bearing the chlorine, which is highly electrophilic due to the electron-withdrawing effects of the nitro and carboxylic acid groups. This leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex .[7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final thioether product.

Caption: Mechanism of the SNAr reaction.

Characterization and Analytical Profile

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methine proton of the cyclopentyl group adjacent to the sulfur, and the methylene protons of the cyclopentyl ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR will display signals for the aromatic carbons (including the ipso-carbons), the carboxylic carbon, and the carbons of the cyclopentyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Potential Applications and Biological Significance

While there is no direct research on the biological activity of this compound, its structural components suggest several areas of potential interest for drug discovery and development.

Antimicrobial and Antiparasitic Potential

Nitroaromatic compounds are a well-established class of antimicrobial and antiparasitic agents.[11][12] Their mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to produce cytotoxic reactive nitrogen species.[3][13] This leads to oxidative stress and damage to cellular macromolecules. Therefore, this compound could be investigated as a potential agent against a range of pathogens, including:

-

Anaerobic bacteria

-

Protozoan parasites (e.g., Trypanosoma, Leishmania)

-

Mycobacteria

Anticancer Activity

The induction of oxidative stress by nitroaromatic compounds is also a strategy used in the development of anticancer drugs.[14] Furthermore, some benzoic acid derivatives have been shown to possess antiproliferative effects.[15][16][17] The cyclopentyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Anti-inflammatory Properties

Benzoic acid derivatives are known to possess anti-inflammatory properties.[17] The overall structure of this compound could be explored for its potential to modulate inflammatory pathways.

The Role of the Cyclopentylsulfanyl Group in Drug Design

The inclusion of a cyclopentyl group can confer several advantageous properties to a drug candidate:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The cyclic alkyl group can block sites of metabolism, increasing the half-life of the compound.[18]

-

Conformational Rigidity: The ring structure can help to lock the molecule into a specific conformation that is favorable for binding to a biological target.[19][20]

Conclusion

This compound is a synthetically accessible compound with a range of interesting structural features that suggest potential for biological activity. This technical guide has outlined a robust and reliable synthetic protocol via nucleophilic aromatic substitution, detailed the expected analytical characterization, and provided a scientifically grounded rationale for its potential applications in medicinal chemistry, particularly in the areas of anti-infective and anticancer research. Further investigation into the biological properties of this molecule is warranted to fully explore its therapeutic potential.

References

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]

- Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences, 5(1), 1-7.

-

1282254-35-6,this compound. (n.d.). Chem-Space. Retrieved January 20, 2026, from [Link]

-

1282254-35-6. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]

-

This compound (C12H13NO4S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

- Obeid, D., & Żymańczyk-Duda, E. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

-

General classes of biologically active nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants & Redox Signaling, 34(11), 831-843.

-

The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved January 20, 2026, from [Link]

- D'Acquarica, I., et al. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022.

-

Synthesis, Characterization, and Biological Activity of Benzothiazole Thioether Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5956-5991.

- Kagechika, H., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3361-3367.

- Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578.

-

CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Glamočlija, J., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5035.

-

Synthesis of 2(3'-Bromophenylthio)-5-nitrobenzoic Acid. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023).

- Li, Y., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.

- Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. (1999). Analytical Biochemistry, 268(2), 404-407.

-

16.6 Nucleophilic Aromatic Substitution. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved January 20, 2026, from [Link]

- Han, G., et al. (2000). Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid. Microchemical Journal, 65(3), 305-309.

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Synthesis of 5-mercapto-2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

-

2-(cyclopentylsulfanyl)-5-methylbenzoic acid (C13H16O2S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

2-Nitro-5-sulfanylbenzoic acid (C7H5NO4S). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. 1282254-35-6|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scielo.br [scielo.br]

- 4. svedbergopen.com [svedbergopen.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. PubChemLite - this compound (C12H13NO4S) [pubchemlite.lcsb.uni.lu]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scientificupdate.com [scientificupdate.com]

- 20. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies essential for the structural elucidation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to this compound

This compound is a multifaceted organic compound featuring a benzoic acid core, a nitro group, and a cyclopentylsulfanyl substituent. Its chemical structure (Figure 1) suggests a range of spectroscopic features that can be leveraged for its unambiguous identification and characterization. The strategic placement of these functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount to confirming its identity, purity, and for establishing a baseline for quality control in any application.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Key Molecular Features for Spectroscopic Analysis:

-

Aromatic Ring: The benzene ring will exhibit characteristic signals in ¹H and ¹³C NMR, as well as distinct absorptions in IR and UV-Vis spectroscopy.

-

Carboxylic Acid: This group will show a distinctive broad O-H stretch in the IR spectrum and a downfield proton signal in ¹H NMR. The carbonyl C=O stretch will also be a key IR feature.

-

Nitro Group: The nitro group will have strong, characteristic symmetric and asymmetric stretching vibrations in the IR spectrum.

-

Cyclopentylsulfanyl Group: The aliphatic cyclopentyl ring and the thioether linkage will produce characteristic signals in the upfield region of the NMR spectra and C-S stretching in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Expertise & Experience: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the acidic proton of the carboxylic acid may undergo rapid exchange with residual water, leading to a broad or even unobservable signal. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, allowing for the observation of the carboxylic acid proton.